molecular formula C29H31N3O2S B14126586 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B14126586
M. Wt: 485.6 g/mol
InChI Key: XFMBKONZRDJMLU-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the pyrimidoquinoline core, followed by the introduction of the benzylthio and isopropylphenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing benzylthio group.

    Reduction: This reaction can affect the quinoline core or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group could lead to sulfoxides or sulfones, while reduction of the quinoline core could yield dihydroquinoline derivatives.

Scientific Research Applications

2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-4’-iodoacetanilide
  • 1-benzoylpropyl 2-(4-isopropylphenyl)-4-quinolinecarboxylate
  • 2-(benzylthio)-4’-bromoacetanilide

Uniqueness

2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H31N3O2S

Molecular Weight

485.6 g/mol

IUPAC Name

2-benzylsulfanyl-8,8-dimethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C29H31N3O2S/c1-17(2)19-10-12-20(13-11-19)23-24-21(14-29(3,4)15-22(24)33)30-26-25(23)27(34)32-28(31-26)35-16-18-8-6-5-7-9-18/h5-13,17,23H,14-16H2,1-4H3,(H2,30,31,32,34)

InChI Key

XFMBKONZRDJMLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5

Origin of Product

United States

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